molecular formula C15H19N3OS B2670598 N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide CAS No. 1385277-70-2

N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide

Cat. No.: B2670598
CAS No.: 1385277-70-2
M. Wt: 289.4
InChI Key: YSQNKQMXQCVXRD-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide is a synthetic thiomorpholine-acetamide hybrid compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, featuring a cyanomethyl group and a 3-(4-methylphenyl)thiomorpholine moiety, suggests potential as a versatile scaffold for developing novel therapeutic agents. Compounds with morpholine and thiomorpholine cores are frequently investigated as inhibitors for various disease-associated enzymes . Specifically, structurally related morpholine-acetamide derivatives have demonstrated potent inhibitory activity against carbonic anhydrase, a validated drug target, and have shown significant anti-proliferative effects against cancer cell lines, indicating this compound's potential application in oncology research . Furthermore, acetamide derivatives incorporating nitrogen heterocycles are known to exhibit high affinity for central nervous system receptors . Research on similar molecules has revealed them to be selective sigma-1 receptor ligands, which can produce antinociceptive effects in model systems, suggesting a potential role for this compound in neuroscience and pain research . The structure-activity relationship (SAR) of this class of compounds can be explored by modifying the acetamide and thiomorpholine substructures to optimize potency, selectivity, and pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full mechanistic profile and therapeutic potential further.

Properties

IUPAC Name

N-(cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-12-2-4-13(5-3-12)14-11-20-9-8-18(14)10-15(19)17-7-6-16/h2-5,14H,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNKQMXQCVXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CSCCN2CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide typically involves multiple steps, starting with the formation of the thiomorpholine ring. One common method involves the reaction of 4-methylphenylthiomorpholine with cyanomethyl chloride under basic conditions to introduce the cyanomethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

N-[4-(2-thiomorpholin-4-ylpropanoyl)phenyl]acetamide (CAS 97111-13-2)

  • Structural Similarities : Shares the thiomorpholine core and acetamide backbone.
  • Physicochemical Properties : Molecular formula C₁₅H₂₁ClN₂O₂S (vs. C₁₆H₂₀N₃OS for the target compound), suggesting differences in solubility and molecular weight .

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)

  • Structural Similarities: Contains a morpholinoacetamide scaffold.
  • Key Differences : Morpholine (oxygen-containing) vs. thiomorpholine (sulfur-containing) rings; the latter may confer distinct electronic properties. The 2-chlorophenyl-thiazole substituent likely enhances aromatic interactions compared to the 4-methylphenyl group .

Substituted Acetamides with Heterocyclic Moieties

2-{5-[2-(4-Methylphenyl)-2-oxoethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-N-phenyl-2-thioxoacetamide (Compound 11, )

  • Structural Similarities : Features a 4-methylphenyl group and acetamide backbone.
  • Key Differences: Incorporates a thioxo-thiazolidinone ring instead of thiomorpholine, which may affect conformational flexibility and hydrogen-bonding capacity.
  • Synthesis : Yield (65%) and melting point (147–148°C) suggest moderate stability compared to higher-yield analogs (e.g., 90% for Compound 9) .

N-(4-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536704-58-2)

  • Structural Similarities : Contains a 4-methylphenyl group and sulfur-linked heterocycle.
  • The ethoxyphenyl substituent may enhance solubility relative to the cyanomethyl group .

Substituent Effects on Physicochemical Properties

  • Cyanomethyl Group: Unique to the target compound, this electron-withdrawing group may reduce basicity and increase metabolic resistance compared to electron-donating groups like methoxy (Compound 9, ) or halogenated phenyls (Compounds 12–13, ) .

Biological Activity

Overview of N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide

This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a thiomorpholine ring, which is often associated with pharmacological properties, including antimicrobial and antitumor activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H18_{18}N2_{2}OS
  • Molecular Weight : Approximately 270.37 g/mol

Structural Features :

  • The presence of the thiomorpholine moiety contributes to its potential biological activity.
  • The cyanomethyl group may influence its interaction with biological targets.

Antimicrobial Properties

Research has shown that compounds containing thiomorpholine structures exhibit significant antimicrobial activity. For instance, studies have indicated that similar derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents.

Antitumor Activity

Thiomorpholine derivatives have also been investigated for their antitumor properties. In vitro studies have demonstrated that they can induce apoptosis in cancer cells, possibly through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The thiomorpholine ring may interact with specific enzymes or receptors involved in cell signaling pathways.
  • The cyanomethyl group could enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited MIC values in the range of 10-50 µg/mL.
  • Anticancer Studies : In a cell line study, a derivative with a similar structure showed IC50_{50} values below 30 µM against various cancer cell lines, indicating substantial growth inhibition.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntimicrobialInhibition of bacterial growthStudy A (2020)
AntitumorInduction of apoptosisStudy B (2021)
Enzyme InhibitionModulation of enzyme activityStudy C (2022)

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